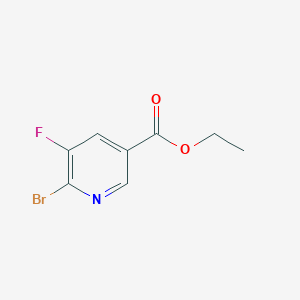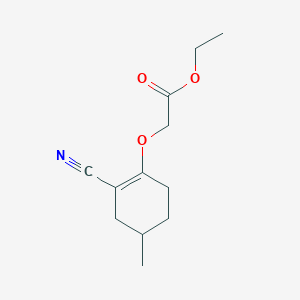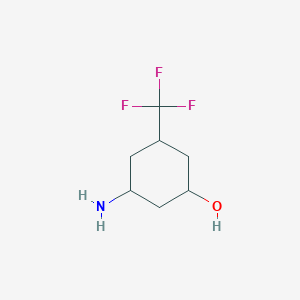
N-methyl-3-(3-furyl)alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-3-(3-furyl)alanine is a non-proteinogenic amino acid that features a furyl group attached to the alanine backbone. This compound is notable for its presence in certain cyclic peptides, such as rhizonin A, which is produced by the fungus Rhizopus microsporus
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-(3-furyl)alanine typically involves the use of orthogonally protected amino acids. One method includes the palladium-catalyzed cross-coupling reactions of orthogonally protected iodoalanines . Another approach involves the use of 1-propanephosphonic anhydride (T3P) to mediate the cyclization of linear tetrapeptides, which includes the incorporation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of amino acid synthesis and peptide production can be applied. This includes the use of large-scale organic synthesis techniques and biotechnological methods involving microbial fermentation.
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-3-(3-furyl)alanine can undergo various chemical reactions, including:
Oxidation: The furyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the furyl group or the amino acid backbone.
Substitution: The furyl group can participate in substitution reactions, altering its chemical structure.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include palladium catalysts for cross-coupling reactions and 1-propanephosphonic anhydride (T3P) for cyclization reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, cyclization reactions can produce cyclic peptides containing this compound, such as endolides A and B .
Applications De Recherche Scientifique
N-methyl-3-(3-furyl)alanine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex peptides and other organic compounds.
Biology: The compound is studied for its role in the biosynthesis of natural products and its potential biological activities.
Mécanisme D'action
The mechanism of action of N-methyl-3-(3-furyl)alanine involves its incorporation into peptides, where it can influence the peptide’s structure and biological activity. For example, in rhizonin A, the presence of this compound contributes to the peptide’s hepatotoxic effects by interacting with specific molecular targets and pathways in the liver .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-furyl)alanine: A non-methylated version of the compound, also found in certain peptides.
3-(2-furyl)alanine: Another furyl-alanine derivative with a different furyl group position.
N-methylalanine: A simpler N-methylated amino acid without the furyl group.
Uniqueness
N-methyl-3-(3-furyl)alanine is unique due to its combination of a furyl group and N-methylation, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized peptides and in exploring new therapeutic applications.
Propriétés
Formule moléculaire |
C8H11NO3 |
|---|---|
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
(2S)-3-(furan-3-yl)-2-(methylamino)propanoic acid |
InChI |
InChI=1S/C8H11NO3/c1-9-7(8(10)11)4-6-2-3-12-5-6/h2-3,5,7,9H,4H2,1H3,(H,10,11)/t7-/m0/s1 |
Clé InChI |
RWVKWSDYXPMACP-ZETCQYMHSA-N |
SMILES isomérique |
CN[C@@H](CC1=COC=C1)C(=O)O |
SMILES canonique |
CNC(CC1=COC=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



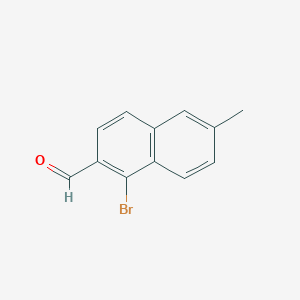

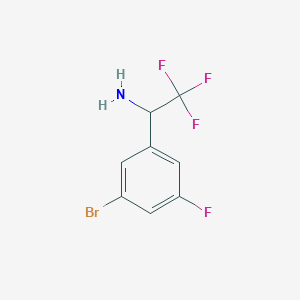
![N-(7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1,3,5,8(12),9-pentaen-5-yl)benzamide](/img/structure/B13036961.png)
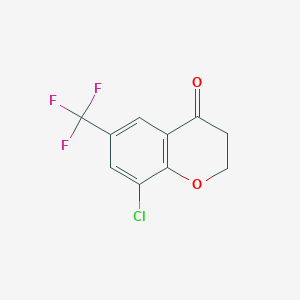
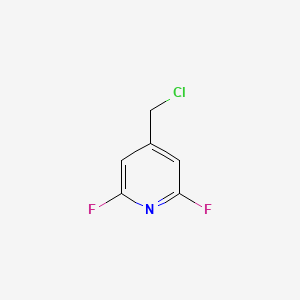
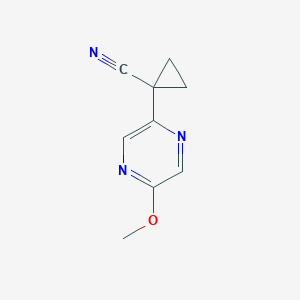
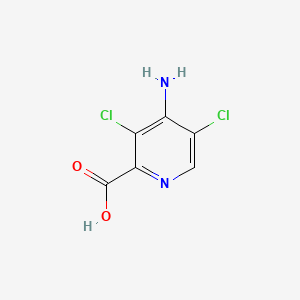
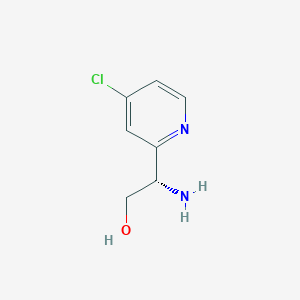
![3-Methyl-1h-benzo[g]indole-2-carboxylic acid](/img/structure/B13037014.png)
